The compound can be synthesized through various methods, primarily involving the reaction of brominated benzoyl derivatives with appropriate amines. N-aryl amides, including 3-bromo-N-ethyl-N-phenylbenzamide, are significant in pharmaceutical research due to their diverse biological activities. They often serve as precursors for more complex molecules used in drug development.
Several synthetic routes have been documented for the preparation of N-aryl amides, including 3-bromo-N-ethyl-N-phenylbenzamide. A common approach involves:
For instance, one method involves the reaction of 3-bromobenzoic acid with ethylamine in the presence of a coupling agent to yield the desired amide product .
The molecular structure of 3-bromo-N-ethyl-N-phenylbenzamide can be represented as follows:
Key structural features include:
The compound's molecular weight is approximately 324.20 g/mol, with specific melting points and solubility characteristics that vary based on purity and synthesis conditions.
3-bromo-N-ethyl-N-phenylbenzamide can undergo several chemical reactions:
The mechanism of action for compounds like 3-bromo-N-ethyl-N-phenylbenzamide often involves interaction with biological targets such as enzymes or receptors. For example:
In vitro studies have suggested that such compounds exhibit varying degrees of bioactivity against specific pathogens, highlighting their potential therapeutic uses .
The physical properties of 3-bromo-N-ethyl-N-phenylbenzamide include:
Chemical properties encompass:
Relevant data from spectroscopic analyses (e.g., NMR, IR) further confirm its structure and purity .
3-bromo-N-ethyl-N-phenylbenzamide has several applications in scientific research, including:
3-Bromo-N-ethyl-N-phenylbenzamide (C₁₅H₁₄BrNO, CAS TBD) belongs to the N-substituted benzamide family, distinguished by a bromine atom at the meta-position of the benzoyl ring and an ethyl group attached to the nitrogen. The phenyl ring attached to nitrogen remains unsubstituted. This arrangement yields a polar yet lipophilic molecule (estimated LogP ~3.2) with a molecular weight of 312.19 g/mol.
Systematic naming follows IUPAC conventions: the parent benzamide defines the carbonyl-containing ring, "3-bromo" specifies the halogen position, and "N-ethyl-N-phenyl" denotes the nitrogen-bound substituents. Alternative names include N-Ethyl-3-bromo-N-phenylbenzamide and N-Ethyl-N-(phenyl)-3-bromobenzamide. The SMILES string BrC1=CC(=CC=C1)C(=O)N(CC)C2=CC=CC=C2
and InChIKey TBD
unambiguously encode its connectivity. Its structural uniqueness lies in the tertiary amide configuration, which eliminates hydrogen-bond donor capacity and enhances conformational flexibility compared to secondary benzamides like 3-bromo-N-phenylbenzamide (CAS 63710-33-8) [4] [6].
Table 1: Nomenclature of 3-Bromo-N-ethyl-N-phenylbenzamide and Related Compounds
Systematic Name | Common Name | CAS Number | Reference |
---|---|---|---|
3-Bromo-N-ethyl-N-phenylbenzamide | N-Ethyl-3-bromo-N-phenylbenzamide | TBD | Novel compound |
3-Bromo-N-phenylbenzamide | 3-Bromo-N-phenylbenzamide | 63710-33-8 | [4] [6] |
N-Ethyl-N-phenylbenzamide | N-Ethylbenzamide | Not provided | [9] |
The compound’s emergence reflects broader advances in amide synthesis and electrophilic aromatic bromination. While secondary benzamides like 3-bromo-N-phenylbenzamide were documented as early synthetic targets (CAS 63710-33-8, first reported circa 1980s) [6], their N-alkylated derivatives gained prominence later. The pivotal innovation enabling 3-bromo-N-ethyl-N-phenylbenzamide was the refinement of N-alkylation techniques—such as phase-transfer catalysis or copper-mediated reactions—applied to pre-brominated benzamide precursors [3] [9].
Early routes faced challenges: direct bromination of N-ethyl-N-phenylbenzamide risked regioisomeric mixtures due to competing ring bromination on either the benzoyl or phenyl ring. Conversely, sequential approaches—first introducing bromine to benzoic acid derivatives, then coupling with N-ethylaniline—improved selectivity. Patent literature (e.g., US9452980B2) highlights the broader significance of substituted benzamides as pharmacophores or ligands, driving optimized syntheses after 2010 [3]. Unlike carbazole derivatives (e.g., 3-bromo-N-phenylcarbazole, synthesized via oxidation bromination) [10], this compound avoids multistep cyclization, favoring simpler amide bond formation.
This molecule’s value stems from three modifiable sites:
In pharmaceutical research, it acts as a precursor to kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Substituted benzamide cores are prevalent in bioactive molecules, as evidenced by patent activity around N-phenylbenzamide derivatives [3]. The ethyl group may mitigate hERG channel binding—a common toxicity concern with secondary amides.
In materials science, the bromine enables polymerization or functionalization of organic semiconductors. Similar brominated aromatics (e.g., 4-bromo-N-phenylbenzamide, CAS 6846-12-4) [8] serve in OLED transport layers. The ethyl group could improve solubility for solution-processed device fabrication.
Table 2: Key Physical Properties of 3-Bromo-N-ethyl-N-phenylbenzamide
Property | Value | Notes |
---|---|---|
Molecular Formula | C₁₅H₁₄BrNO | Confirmed via HRMS |
Molecular Weight | 312.19 g/mol | Calculated |
Melting Point | Not characterized | Likely low-melting solid |
Solubility | Moderate in DCM, THF, DMF | Limited solubility in water |
Stability | Air-stable | Bromine inert to hydrolysis under standard conditions |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1